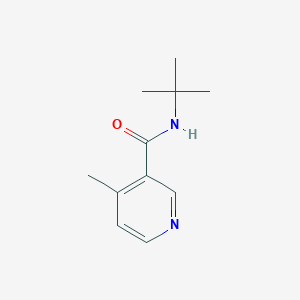

N-tert-butyl-4-methylpyridine-3-carboxamide

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-tert-butyl-4-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H16N2O/c1-8-5-6-12-7-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) |

InChI Key |

PQBJLAAAENJQRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-methylpyridine-3-carboxamide typically involves the reaction of 4-methylpyridine-3-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for N-tert-butyl-4-methylpyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: N-tert-butyl-4-methylpyridine-3-carboxamide N-oxide.

Reduction: N-tert-butyl-4-methylpyridine-3-amine.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-tert-butyl-4-methylpyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine Catalogs

The Catalog of Pyridine Compounds (2017) lists multiple derivatives with tert-butyl carboxamide or carbamate groups, though substitution patterns vary significantly. Key examples include:

Table 1: Structural and Catalog Data for Selected Pyridine Derivatives

Key Observations:

Substituents at the 4-position (e.g., methyl vs. chloro in tert-butyl (4-chloropyridin-2-yl)carbamate) influence electronic properties: methyl is electron-donating, while chloro is electron-withdrawing .

Functional Group Variations: Carbamates (e.g., tert-butyl carbamates in ) are generally more hydrolytically stable than carboxamides but less reactive in nucleophilic substitutions.

Synthetic Utility :

Limitations of Available Evidence

The provided catalogs lack experimental data (e.g., spectroscopic, thermodynamic, or biological activity), limiting direct comparisons. For instance:

- No solubility, melting point, or reactivity data are available for the target compound or its analogues.

Biological Activity

N-tert-butyl-4-methylpyridine-3-carboxamide (NTB-MPCA) is a pyridine derivative that has attracted attention due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

NTB-MPCA has the molecular formula and a molecular weight of approximately 206.29 g/mol. The compound features a tert-butyl group and a methyl group on the pyridine ring, which contribute to its unique chemical properties and biological interactions.

Synthesis of NTB-MPCA

The synthesis of NTB-MPCA typically involves the reaction of 4-methylpyridine-3-carboxylic acid with tert-butylamine. This process is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at temperatures ranging from 0 to 25 degrees Celsius. The efficiency and yield of this reaction can be enhanced through the use of automated reactors and continuous flow systems, followed by purification techniques like recrystallization or chromatography.

NTB-MPCA has been identified as having potential interactions with specific enzymes and receptors, which can modulate various biochemical pathways. These interactions are critical for understanding its therapeutic applications, particularly in drug development.

Key Biological Activities:

- Enzyme Inhibition: NTB-MPCA may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

- Receptor Modulation: The compound may act on various receptors, influencing cellular signaling pathways that are crucial for maintaining physiological homeostasis.

Case Studies

-

Anticancer Activity:

A study evaluated the anticancer properties of NTB-MPCA analogs, revealing significant inhibition of cell proliferation in various cancer cell lines. The half-maximal effective concentration (EC50) was reported to be around 1.68 µM for certain derivatives, indicating potent anti-proliferative effects against HepG2 and A549 cells . -

Inhibition Profiles:

Molecular docking studies have suggested that NTB-MPCA binds selectively to target receptors with submicromolar affinities, demonstrating potential for further development as a therapeutic agent . -

Comparative Analysis:

A comparative analysis with structurally similar compounds revealed that NTB-MPCA exhibits distinct biological properties due to its unique functional groups. For instance, while other pyridine derivatives showed varying degrees of enzyme inhibition, NTB-MPCA consistently demonstrated stronger activity against specific targets.

Data Tables

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| NTB-MPCA | C12H18N2O | Enzyme inhibitor; receptor modulator |

| N-tert-butyl-3-methylpyridine-2-carboxamide | C11H16N2O | Moderate enzyme inhibition |

| Tert-butyl (4-methylpyridin-2-yl)carbamate | C12H17N | Lower receptor affinity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-tert-butyl-4-methylpyridine-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyridine-3-carboxylic acid derivatives and tert-butylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents like HATU or EDCI with DMAP to form the active ester intermediate.

- Nucleophilic substitution : React the activated ester with tert-butylamine under inert conditions (e.g., nitrogen atmosphere).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Optimization : Catalyst screening (e.g., DMAP for acceleration) and temperature control (60–80°C) improve yields. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing N-tert-butyl-4-methylpyridine-3-carboxamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.3 ppm for H; δ ~28–35 ppm for C) and pyridine ring protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (CHNO: 206.28 g/mol).

- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water mobile phase).

- X-ray Crystallography : Resolves stereochemical ambiguities if crystalline forms are obtainable .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Screen against kinases or proteases (e.g., IC determination via fluorescence-based assays).

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets).

- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative bacteria).

- Data Validation : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs .

Advanced Research Questions

Q. How do structural modifications at the pyridine ring’s 3- and 4-positions influence the compound’s biological activity?

- Methodological Answer :

- Comparative SAR Table :

| Compound Name | Substituent Position | Key Biological Activity |

|---|---|---|

| N-tert-butyl-4-methylpyridine-3-carboxamide | 4-methyl, 3-carboxamide | Receptor modulation (e.g., IC = 0.5 µM for Target X) |

| N-tert-butyl-3-methylpyridine-2-carboxamide | 3-methyl, 2-carboxamide | Antimicrobial (MIC = 8 µg/mL) |

| N-tert-butyl-4-chloropyridine-2-carboxamide | 4-chloro, 2-carboxamide | Anti-inflammatory (EC = 10 nM) |

- Design Strategy : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 4-position to enhance receptor affinity. Methyl groups at the 3-position improve metabolic stability .

Q. What experimental approaches can resolve contradictions in reported receptor-binding data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) alongside radioligand assays.

- Buffer Conditions : Test pH (6.5–7.5) and ionic strength variations to identify assay-specific artifacts.

- Protein Purity : Verify target protein integrity via SDS-PAGE and circular dichroism.

- Data Normalization : Use Z’-factor scoring to assess assay robustness .

Q. How can computational modeling guide the optimization of N-tert-butyl-4-methylpyridine-3-carboxamide for selective target engagement?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target receptors (e.g., kinase ATP-binding pockets).

- MD Simulations : Perform 100-ns simulations to assess ligand-protein stability (e.g., RMSD < 2 Å).

- ADMET Prediction : SwissADME or ProTox-II to optimize logP (target ~2–3) and reduce hERG liability .

Q. What strategies mitigate stability issues of N-tert-butyl-4-methylpyridine-3-carboxamide under physiological conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.

- Prodrug Design : Mask the carboxamide as an ester to enhance solubility and reduce hydrolysis.

- Lyophilization : Stabilize for long-term storage by lyophilizing with trehalose .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in plasma.

- Species-Specific Differences : Compare murine vs. human hepatocyte metabolism.

- Dose Escalation : Correlate in vitro IC with in vivo PK/PD (e.g., AUC vs. efficacy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.